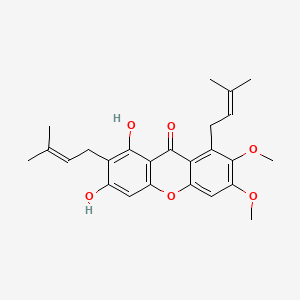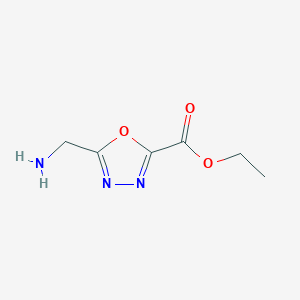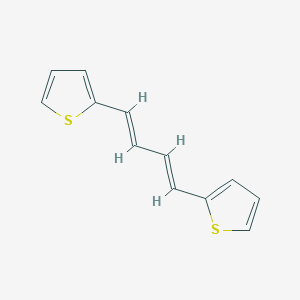
1,4-二(2-噻吩基)-1,3-丁二烯
描述
1,4-Di(2-thienyl)-1,3-butadiene is a chemical compound with the linear formula C12H10O2S2 . It is used in the synthesis of various organic compounds, including polymers .
Synthesis Analysis
The synthesis of 1,4-Di(2-thienyl)-1,3-butadiene often involves the Paal–Knorr condensation reaction . This reaction is a common method for the synthesis of pyrroles .Molecular Structure Analysis
The molecular structure of 1,4-Di(2-thienyl)-1,3-butadiene is determined by methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods provide detailed information about the molecular structural properties of the compound.Chemical Reactions Analysis
1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions. For instance, it can be electropolymerized to form poly-1,4-bis(2-thienyl)benzene (PDTB), a conductive polymer .Physical And Chemical Properties Analysis
1,4-Di(2-thienyl)-1,3-butadiene has a molecular weight of 250.34 . Its physical and chemical properties are influenced by its molecular structure and can be analyzed using techniques like FT-IR and NMR spectroscopy .科学研究应用
液晶行为与聚合
已发现 1,4-二(2-噻吩基)-1,3-丁二烯在加热时表现出液晶行为,这一性质在材料科学中很有用。该化合物和类似的二炔在其液晶态下进行聚合,尽管形成的聚合物不保留液晶行为。杂芳族部分中的硫原子在诱导这种行为中起着重要作用 (Sarkar & Talwar, 1999)。
共轭 F-聚烯的合成
在有机化学领域,1,4-二(2-噻吩基)-1,3-丁二烯参与了含有噻吩环体系的新型 F-聚烯的合成。这些化合物已通过涉及有机锂衍生物的反应制备,并表现出独特的结构特性 (Shtarev & Chvátal, 1997)。
交叉偶联反应
在另一项研究中,1,4-二(2-噻吩基)-1,3-丁二烯在交叉偶联反应中起关键作用。可以在轻度碱性条件下进行选择性交叉偶联,从而形成 4-芳基-1,3-二烯基硅烷。此过程展示了该化合物在创建多样有机结构中的效用 (Denmark & Tymonko, 2005)。
光致发光特性
1,4-二(2-噻吩基)-1,3-丁二烯衍生物已被合成并研究其光致发光特性。这些衍生物表现出红色和近红外光致发光,使其在光电应用中具有潜在用途。具有特定 π-受体基团的衍生物在光吸收和荧光光谱中显示出反向溶剂变色现象 (Ishii, Makishima, & Nakata, 2015)。
导电聚合物特性
已经探索了由 1,4-二(2-噻吩基)-1,3-丁二烯衍生的聚合物的电化学和光学性质。这些研究对于理解这些聚合物的导电特性及其在电子设备中的潜在应用至关重要 (Onoda, Iwasa, Kawai, & Yoshino, 1993)。
安全和危害
未来方向
属性
IUPAC Name |
2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(2-thienyl)-1,3-butadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



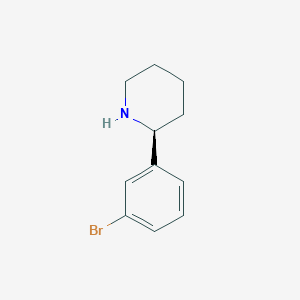
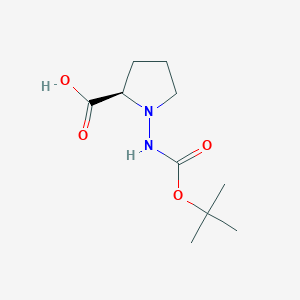
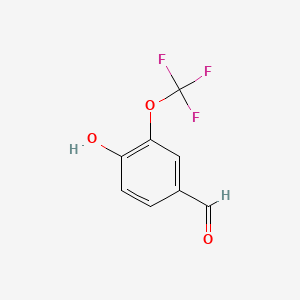
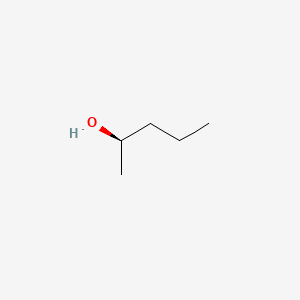
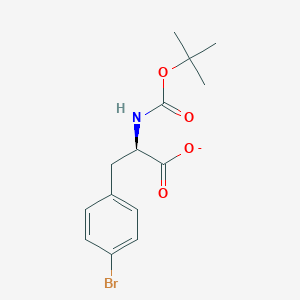
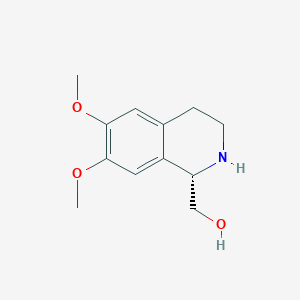
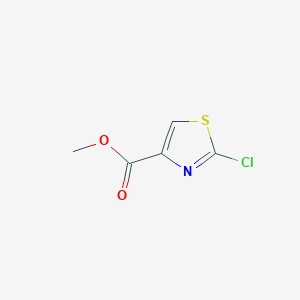
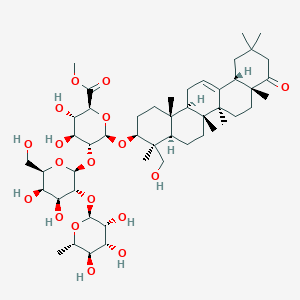
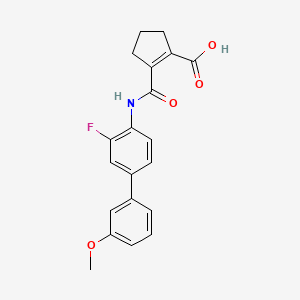
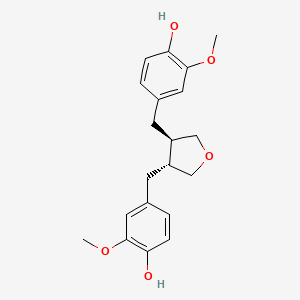
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)

